4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone
Overview
Description
4’-Chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11ClF2O It is a derivative of propiophenone, featuring chloro and fluoro substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Acylation: This classical method involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the propiophenone moiety can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4’-chloro-2’-fluoro-3-(3-fluorophenyl)benzoic acid.
Reduction: Formation of 4’-chloro-2’-fluoro-3-(3-fluorophenyl)propanol.
Scientific Research Applications
4’-Chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with specific biological activities.
Material Science: Investigated for its properties in the development of new materials with unique characteristics.
Mechanism of Action
The mechanism of action of 4’-chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets, such as enzymes or receptors, through binding and modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-4’-fluoropropiophenone: Similar structure with different substitution pattern.
4’-Chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone: Another isomer with different positioning of the fluoro group.
Uniqueness
4’-Chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific synthetic applications and potential biological activities .
Biological Activity
4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone, with the chemical formula C15H11ClF2O and CAS number 898767-55-0, is a fluorinated ketone that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its efficacy against various biological targets.
- Molecular Weight : 280.70 g/mol
- Purity : 97%
- Physical State : Solid, typically supplied in amber glass bottles.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties. The compound's structure suggests potential interactions with various biological pathways, particularly due to the presence of halogen substituents which can enhance lipophilicity and bioactivity.
Antimicrobial Activity
Recent studies have indicated that derivatives of fluorinated propiophenones exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against Candida albicans, a common fungal pathogen.
Compound | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
---|---|---|
This compound | TBD | TBD |
Related Aldehyde (10) | 7.8 μg/mL | 125 μg/mL |
Phenolic Precursor (9) | MIC > 250 μg/mL | N/A |
The above table illustrates the comparative activity of related compounds, highlighting the need for further investigation into the specific activity of this compound.
Study on Antifungal Properties
In a study assessing the antifungal susceptibility of various compounds, including derivatives of propiophenones, it was found that certain structural modifications significantly influenced their bioactivity. The study utilized the standardized CLSI microbroth dilution method to determine MIC and MFC values against C. albicans ATCC 10231. The results indicated that while some related compounds exhibited potent antifungal activity, the specific activity of this compound remains to be elucidated through direct testing .
Cytotoxicity and Anticancer Activity
The potential cytotoxic effects of fluorinated ketones have also been explored. Preliminary investigations suggest that the introduction of halogen atoms can enhance the compound's ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated promising results in inhibiting cell proliferation in various cancer cell lines.
These findings indicate a potential pathway for further research into the anticancer applications of this compound.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLBMNLVWXNJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644546 | |
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-55-0 | |
Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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